molecular formula C16H21NO2 B4400066 (4-Methylpiperidin-1-yl)-(3-prop-2-enoxyphenyl)methanone

(4-Methylpiperidin-1-yl)-(3-prop-2-enoxyphenyl)methanone

Cat. No.: B4400066
M. Wt: 259.34 g/mol
InChI Key: JNXOGCRUOJDHSR-UHFFFAOYSA-N
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Description

1-[3-(Allyloxy)benzoyl]-4-methylpiperidine is an organic compound that features a piperidine ring substituted with a benzoyl group and an allyloxy group

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-(3-prop-2-enoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-3-11-19-15-6-4-5-14(12-15)16(18)17-9-7-13(2)8-10-17/h3-6,12-13H,1,7-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXOGCRUOJDHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpiperidin-1-yl)-(3-prop-2-enoxyphenyl)methanone typically involves the following steps:

    Formation of the Allyloxybenzoyl Intermediate: This step involves the reaction of 3-hydroxybenzoyl chloride with allyl alcohol in the presence of a base such as pyridine to form 3-(allyloxy)benzoyl chloride.

    Coupling with 4-Methylpiperidine: The 3-(allyloxy)benzoyl chloride is then reacted with 4-methylpiperidine in the presence of a base like triethylamine to yield the final product, (4-Methylpiperidin-1-yl)-(3-prop-2-enoxyphenyl)methanone.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Allyloxy)benzoyl]-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The benzoyl group can be reduced to a benzyl alcohol.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted allyloxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Methylpiperidin-1-yl)-(3-prop-2-enoxyphenyl)methanone exerts its effects depends on its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The allyloxy group may also play a role in binding to specific sites on proteins or other macromolecules, influencing their function.

Comparison with Similar Compounds

  • 1-[3-(Methoxy)benzoyl]-4-methylpiperidine
  • 1-[3-(Ethoxy)benzoyl]-4-methylpiperidine
  • 1-[3-(Propoxy)benzoyl]-4-methylpiperidine

Uniqueness: 1-[3-(Allyloxy)benzoyl]-4-methylpiperidine is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential biological activity compared to its methoxy, ethoxy, and propoxy analogs. The allyloxy group can undergo additional reactions, such as polymerization or cross-linking, which are not possible with the other alkoxy groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Methylpiperidin-1-yl)-(3-prop-2-enoxyphenyl)methanone
Reactant of Route 2
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(4-Methylpiperidin-1-yl)-(3-prop-2-enoxyphenyl)methanone

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